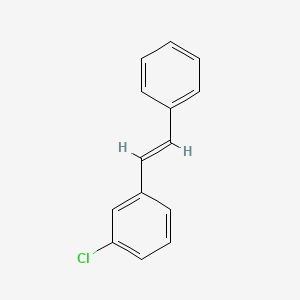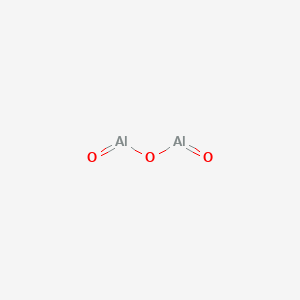
Lanthanum oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanthanum oxide, also known as lanthana, is an inorganic compound containing the rare earth element lanthanum and oxygen . It is a white solid that is insoluble in water, but dissolves in acidic solutions . Lanthanum oxide absorbs moisture from air and converts to lanthanum hydroxide . It has p-type semiconducting properties and a band gap of approximately 5.8 eV .
Synthesis Analysis
Lanthanum oxide can be synthesized by various methods. One approach involves the thermolysis of nano-sized Lanthanum (III) supramolecule as a novel precursor . Another method involves the precipitation of nominal La(OH)3 from aqueous solution using a combination of 2.5% NH3 and the surfactant sodium dodecyl sulfate followed by heating and stirring for 24 hours at 80 °C .
Molecular Structure Analysis
At low temperatures, Lanthanum oxide has an A-M2O3 hexagonal crystal structure. The La3+ metal atoms are surrounded by a 7 coordinate group of O2− atoms, the oxygen ions are in an octahedral shape around the metal atom and there is one oxygen ion above one of the octahedral faces .
Chemical Reactions Analysis
Lanthanum oxide reacts with atmospheric oxygen to form La2O3 . This is generally a slow oxidation process that occurs at room temperature, forming a thin protective oxide layer on the surface of the metal . This layer prevents further oxidation and is one of the reasons why lanthanum doesn’t corrode easily in air .
Physical And Chemical Properties Analysis
Lanthanum oxide is a white, odorless solid that is soluble in dilute acid but insoluble in water . It has the lowest lattice energy of the rare earth oxides, with very high dielectric constant, ε = 27 . Its average room temperature resistivity is 10 kΩ·cm, which decreases with an increase in temperature .
Wirkmechanismus
Safety and Hazards
Eigenschaften
CAS-Nummer |
12680-02-3 |
|---|---|
Produktname |
Lanthanum oxide |
Molekularformel |
C9H8N2O2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




